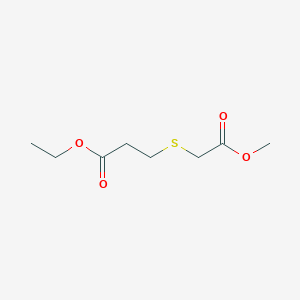

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

説明

特性

IUPAC Name |

ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-3-12-7(9)4-5-13-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXZXUGHSUTQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409303 | |

| Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109483-00-3 | |

| Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Foreword: Navigating the Landscape of Thioether Building Blocks

In the intricate world of synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route, the novelty of the resulting structures, and ultimately, the biological activity of a lead candidate. This guide focuses on a versatile yet specific thioether, Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Initially, this investigation began with a query for its close analog, Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS No. 109483-00-3). However, a thorough review of the scientific literature and chemical supplier databases revealed a significantly greater abundance of technical data for the methyl ester derivative. In the spirit of providing a comprehensive and well-supported technical resource, this guide will focus on Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS No. 7400-45-5) . The principles, synthetic strategies, and analytical methodologies discussed herein are largely translatable to the ethyl ester and other similar structures, providing a robust framework for researchers in the field.

This document is designed for the discerning scientist—one who not only seeks to understand the "what" but also the "why." We will delve into the synthesis, properties, and applications of this compound, not as a mere recitation of facts, but as a discourse on the strategic considerations that underpin its use in a research and development setting.

Core Compound Identification and Physicochemical Properties

Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, also known by synonyms such as Dimethyl 3-thiaadipate, is a sulfur-containing organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure features a flexible three-carbon backbone connected to a thioether linkage, which in turn is attached to a methoxycarbonylmethyl group.[2] This combination of functional groups—two esters and a thioether—imparts a unique reactivity profile that is highly advantageous for the construction of more complex molecular architectures.

The thioether moiety is a particularly noteworthy feature. Thioethers are prevalent in a wide array of pharmaceuticals and natural products, contributing to their biological activity and pharmacokinetic properties.[3] The sulfur atom, with its available lone pairs of electrons and its ability to exist in various oxidation states, can engage in key binding interactions with biological targets and can be a site for metabolic transformations.[4]

A summary of the key physicochemical properties of Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 7400-45-5 | [5] |

| Molecular Formula | C₇H₁₂O₄S | [1] |

| Molecular Weight | 192.23 g/mol | [5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 258-259 °C (lit.) | [5][6] |

| Density | 1.154 g/mL | [5] |

| Refractive Index (n20/D) | 1.4750 (lit.) | [5][6] |

| Purity | Typically >95% or >98% (GC) | [1][5] |

| SMILES String | COC(=O)CCSCC(=O)OC | [5] |

| InChI Key | XNDKLLFGXIEGKL-UHFFFAOYSA-N | [5] |

Synthesis of Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: A Mechanistic Approach

The construction of the C-S bond in Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is most efficiently achieved through a thia-Michael addition reaction.[4][7] This reaction is a cornerstone of organic synthesis due to its high atom economy and the typically mild conditions under which it can be performed.[4] The general principle involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[4]

In the context of synthesizing our target molecule, the logical precursors are methyl acrylate (the Michael acceptor) and methyl thioglycolate (the Michael donor).

Experimental Protocol: Base-Catalyzed Thia-Michael Addition

This protocol is a representative procedure based on the principles of the thia-Michael addition.[8]

Materials:

-

Methyl acrylate

-

Methyl thioglycolate

-

Triethylamine (or another suitable base)

-

Methanol (or another suitable solvent)

Procedure:

-

To a stirred solution of methyl thioglycolate (1.0 equivalent) in methanol at room temperature, add triethylamine (0.1 equivalents).

-

To this mixture, add methyl acrylate (1.0-1.2 equivalents) dropwise over a period of 30 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate as a clear liquid.

Rationale and Self-Validation

The choice of a base catalyst is crucial. A weak base like triethylamine is sufficient to deprotonate the thiol to a small extent, generating the more nucleophilic thiolate anion.[8] This thiolate then undergoes a rapid 1,4-addition to the electron-deficient double bond of methyl acrylate.[4] The resulting enolate is then protonated by the solvent or another molecule of the thiol, regenerating the thiolate and propagating the reaction.[8]

This protocol includes an inherent self-validation checkpoint. The reaction can be monitored by GC-MS, where the disappearance of the starting materials and the appearance of a new peak with the expected mass-to-charge ratio for the product will confirm the progress of the reaction. The purity of the final product can be quantitatively assessed by GC analysis.

Caption: Synthetic workflow for Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Applications in Research and Development

Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is primarily utilized as a versatile building block in organic synthesis.[1][2] Its bifunctional nature allows for a variety of subsequent chemical transformations. The two ester groups can be selectively hydrolyzed or converted to other functional groups, while the thioether can be oxidized to a sulfoxide or sulfone, further expanding its synthetic utility.[2]

The presence of two ester functionalities also opens up possibilities for its use in the synthesis of polymers and materials with tailored properties.[2]

Caption: Potential applications and transformations of the core compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is critical for its successful application in any synthetic endeavor. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.

GC-MS Protocol for Identity and Purity Assessment

Instrumentation:

-

Gas Chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of polar organic compounds (e.g., a VF-5 MS fused silica capillary column).[9]

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.[9]

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Injection Mode: Split injection.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

The identity of the compound is confirmed by matching the retention time of the major peak with that of a known standard and by comparing the obtained mass spectrum with a reference spectrum.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This analytical protocol provides a robust and reliable method for the quality control of Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, ensuring that it meets the stringent requirements for use in research and development.

Conclusion

Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate stands as a testament to the utility of seemingly simple molecules in the complex tapestry of modern chemical synthesis. Its straightforward and efficient synthesis via the thia-Michael addition, coupled with its versatile array of functional groups, makes it an invaluable tool for the synthetic chemist. While its full potential in the realms of drug discovery and materials science is still being explored, the foundational principles and methodologies outlined in this guide provide a solid framework for its application. As with any powerful tool, a thorough understanding of its properties, synthesis, and analysis is the key to unlocking its full capabilities.

References

-

Taylor & Francis Online. The importance of sulfur-containing motifs in drug design and discovery. [Link]

-

MDPI. Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. [Link]

-

MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

-

PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

-

ResearchGate. One-pot thia-Michael addition using alkyl halides, thiourea and Michael... [Link]

-

PMC. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. [Link]

Sources

- 1. Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propionate [cymitquimica.com]

- 2. Buy methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate | 38293-65-1 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 5. corpus.ulaval.ca [corpus.ulaval.ca]

- 6. benchchem.com [benchchem.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Introduction

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is a diester and thioether, a chemical structure that lends itself to applications in organic synthesis, materials science, and potentially as a building block in drug development. As with any chemical entity destined for research or industrial use, a thorough understanding of its physical properties is paramount. These properties not only confirm the identity and purity of the substance but also dictate its handling, storage, and application parameters.

This guide provides a comprehensive overview of the core physical properties of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. It is designed for researchers, scientists, and drug development professionals, offering both predicted data based on chemical principles and detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Compound Identification

-

Chemical Name: Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

-

Synonyms: Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate

-

CAS Number: 109483-00-3[1]

-

Molecular Formula: C₈H₁₄O₄S

-

Molecular Weight: 206.26 g/mol [1]

-

Chemical Structure:

Estimated Physicochemical Properties

Direct experimental data for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is not widely available in the literature. However, we can derive reliable estimates based on its chemical structure and by comparison with its close analog, Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS 7400-45-5). Thioethers generally exhibit higher boiling points and densities than their ether counterparts due to the increased polarizability of the sulfur atom.[2][3] The extension of the ethyl group compared to a methyl group will slightly increase the molecular weight and van der Waals forces, leading to an anticipated increase in the boiling point.

| Property | Estimated Value | Notes |

| Boiling Point | ~265-275 °C (at 760 mmHg) | Estimated based on the boiling point of the methyl analog (258-259 °C). The boiling point of a liquid decreases as the applied pressure decreases.[4] |

| Density | ~1.14 - 1.16 g/mL (at 20°C) | Estimated based on the bulk density of the methyl analog (1.154 g/mL). |

| Refractive Index (n²⁰/D) | ~1.473 - 1.477 | Estimated based on the refractive index of the methyl analog (1.4750). |

| Appearance | Colorless to pale yellow liquid | Typical appearance for thioether esters. |

| Odor | Likely has a characteristic sulfurous odor | Volatile thioethers are known for their strong odors.[2][3] |

Disclaimer: The values in this table are estimates and should be confirmed by experimental measurement.

Experimental Determination of Physical Properties

The following section details the standard operating procedures for the empirical determination of the key physical properties of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4] For high-boiling-point liquids like the title compound, determination under reduced pressure is often necessary to prevent decomposition.

Method 1: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

-

Protocol:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a few drops of the sample into a small test tube (fusion tube).

-

Invert the sealed capillary tube and place it into the fusion tube with the sample.

-

Attach the fusion tube to a thermometer.

-

Heat the assembly in a Thiele tube containing mineral oil.

-

Observe a steady stream of bubbles emerging from the capillary tube as the temperature rises.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

Method 2: Distillation under Reduced Pressure

For larger quantities and to obtain a purified sample, distillation under vacuum is the preferred method. Reducing the external pressure lowers the boiling point.[6]

-

Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

-

Place the sample and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Slowly reduce the pressure to the desired level.

-

Begin heating the distilling flask gently.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This is the boiling point at the recorded pressure.

-

A pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained under reduced pressure.

-

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

-

Protocol (using a Pycnometer):

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Measure the temperature of the liquid.

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is useful for identifying and assessing the purity of a liquid sample.

-

Protocol (using an Abbe Refractometer):

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the sample liquid onto the lower prism.

-

Close the prisms and ensure the sample spreads evenly.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringing is observed, adjust the chromaticity compensator until a sharp, black-and-white borderline is achieved.

-

Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.

-

Caption: Workflow for Refractive Index Measurement.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of hydrogen atoms.

-

Predicted Chemical Shifts (in CDCl₃):

-

~ 4.1-4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.

-

~ 3.7 ppm (singlet, 3H): Methyl protons (-O-CH₃ ) of the methyl ester.

-

~ 3.3 ppm (singlet, 2H): Methylene protons adjacent to the sulfur and the methyl ester carbonyl (C=O-CH₂ -S-).

-

~ 2.8-2.9 ppm (triplet, 2H): Methylene protons adjacent to the sulfur (-S-CH₂ -CH₂-).

-

~ 2.6-2.7 ppm (triplet, 2H): Methylene protons adjacent to the ethyl ester carbonyl (-CH₂ -C=O).

-

~ 1.2-1.3 ppm (triplet, 3H): Methyl protons (-CH₂-CH₃ ) of the ethyl ester, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Predicted Chemical Shifts (in CDCl₃):

-

~ 172 ppm: Carbonyl carbon of the methyl ester.

-

~ 171 ppm: Carbonyl carbon of the ethyl ester.

-

~ 61 ppm: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.

-

~ 52 ppm: Methyl carbon (-O-C H₃) of the methyl ester.

-

~ 35 ppm: Methylene carbon adjacent to the ethyl ester carbonyl (-C H₂-C=O).

-

~ 33 ppm: Methylene carbon adjacent to the sulfur and the methyl ester carbonyl (C=O-C H₂-S-).

-

~ 29 ppm: Methylene carbon adjacent to the sulfur (-S-C H₂-CH₂-).

-

~ 14 ppm: Methyl carbon (-CH₂-C H₃) of the ethyl ester.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

Predicted Key Absorption Bands:

-

~ 2980-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

~ 1740-1735 cm⁻¹ (strong, sharp): Two overlapping C=O (carbonyl) stretching vibrations from the two ester groups. This will likely be the most prominent peak in the spectrum.[7][8]

-

~ 1250-1000 cm⁻¹ (strong): C-O stretching vibrations from the ester linkages.

-

~ 700-600 cm⁻¹ (weak to medium): C-S (thioether) stretching vibration.

-

Purity Assessment

The purity of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum of the main peak can be used to confirm the molecular weight (m/z = 206.26) and fragmentation pattern consistent with the proposed structure.[9][10]

Safety and Handling Precautions

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on its structure (thioether, ester) and data from similar chemicals, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Fire: The compound is likely combustible. Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[12]

This information is for guidance only and does not constitute a full safety assessment. Always consult a comprehensive and compound-specific Safety Data Sheet before handling.

References

- Lab Supplies. Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate, min 96%, 5 grams. Available at: https://www.laballey.

- ResearchGate. Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Available at: https://www.researchgate.

- University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ir-c-o.html

- Benchchem. Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester. Available at: https://www.benchchem.com/product/b144387

- ChemEd X. 14.6 Boiling Water at Reduced Pressure. Available at: https://www.chemedx.

- Chemistry LibreTexts. 2.6: Ethers, Epoxides and Sulfides. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/02%3A_Polar_Covalent_Bonds%3B_Acids_and_Bases/2.06%3A_Ethers%2C_Epoxides_and_Sulfides

- Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. Available at: https://www.chemistrylearner.com/thioether.html

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/

- ResearchGate. GC/MS analysis of long-chain esters standards. Available at: https://www.researchgate.

- BrainKart. Properties of ethers, epoxides, and thioethers. Available at: https://www.brainkart.com/article/Properties-of-ethers,-epoxides,-and-thioethers_38115/

- University of Calgary. Micro-boiling point measurement. Available at: https://www.chem.ucalgary.

- Tamilnadu Test House. Method Of Refractive Index Measurement Instrument. Available at: https://www.tamilnadutesthouse.com/method-of-refractive-index-measurement-instrument/

- Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF WATER. Available at: https://www.phys.ubbcluj.ro/nonlin/members/sandu/cursuri/lucrari_lab/fiz_mol/L6_en.pdf

- ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Available at: https://www.researchgate.net/publication/323330389_ORGANIC_LABORATORY_TECHNIQUES_5_51_BOILING_POINT_DETERMINATION_If_a_sample_of_a_liquid_is_placed_in_an_otherwise_empty_space_some_of_it_will_vapourise_As_this_happens_the_pressure_in_the_space_

- Mettler Toledo. Refractive Index: All You Need to Know. Available at: https://www.mt.com/us/en/home/library/applications/lab-analytical-instruments/refractive-index.html

- EAG Laboratories. Density Determination of Solids and Liquids. Available at: https://www.eag.

- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/

- Measurement Canada. Specialized test procedure—Procedure for density determination. Available at: https://ised-isde.canada.

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: https://www.vedantu.com/chemistry/determination-of-boiling-point-of-an-organic-compound

- JoVE. Video: Determining the Density of a Solid and Liquid. Available at: https://www.jove.com/v/10123/determining-the-density-of-a-solid-and-liquid

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound/

- NPL. Measuring density. Available at: https://www.npl.co.uk/services/density

- CUNY. MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. Available at: https://www.qc.cuny.edu/academics/departments/chemistry/assets/documents/ug-lab-manuals/113/113-exp-1-density.pdf

- ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: https://www.sciencedirect.com/science/article/pii/S135223101400813X

- PMC. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4759604/

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/sdsitems/10140.pdf

- TCI Chemicals. SAFETY DATA SHEET. Available at: https://www.tcichemicals.com/BE/en/assets/sds/E0319_E.pdf

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring density - NPL [npl.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is a thioether compound of significant interest in various fields of chemical research and development. Its bifunctional nature, possessing two distinct ester moieties, makes it a valuable building block for the synthesis of more complex molecules, including polymers, and as a potential intermediate in the development of novel pharmaceutical agents. The thioether linkage is a common motif in many biologically active compounds and materials, imparting unique physicochemical properties.

This technical guide provides a comprehensive overview of a primary and efficient synthetic pathway to Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanism, critical experimental parameters, and the rationale behind the chosen synthetic strategy.

Core Synthetic Pathway: The Thiol-Ene (Michael) Addition

The most direct and atom-economical approach for the synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is the base-catalyzed Thiol-Ene reaction , specifically a Michael addition , between ethyl 3-mercaptopropanoate and methyl acrylate. This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and high yields.[1][2]

Reaction Mechanism

The base-catalyzed Michael addition proceeds through the formation of a thiolate anion from ethyl 3-mercaptopropanoate. This highly nucleophilic thiolate then attacks the electron-deficient β-carbon of methyl acrylate, an α,β-unsaturated carbonyl compound. The resulting enolate intermediate is subsequently protonated to yield the final thioether product.

The choice of base is critical for the efficient generation of the thiolate anion. While strong bases can be used, organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred for their solubility in organic solvents and milder reaction conditions.

Caption: Base-catalyzed Michael addition of a thiol to an acrylate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of dialkyl 3,3'-thiodipropionates and is optimized for the preparation of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl 3-mercaptopropanoate | 134.20 | >98% | Commercially Available |

| Methyl acrylate | 86.09 | >99% | Commercially Available |

| Triethylamine (TEA) | 101.19 | >99% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available |

| Sodium sulfate (Na₂SO₄) | 142.04 | Anhydrous | Commercially Available |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl 3-mercaptopropanoate (13.42 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Addition of Base: Add triethylamine (1.01 g, 0.01 mol, 0.1 eq.) to the stirred solution at room temperature.

-

Addition of Acrylate: Slowly add methyl acrylate (9.47 g, 0.11 mol, 1.1 eq.) dropwise to the reaction mixture over a period of 30 minutes. An ice bath can be used to control any mild exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL) to remove the triethylamine. Subsequently, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate as a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of the target compound.

Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two different ethyl and methyl ester groups, as well as the two methylene groups adjacent to the sulfur atom and the carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the two distinct carbonyl carbons of the ester groups, the carbons of the ethyl and methyl groups, and the methylene carbons of the propanoate backbone.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| CH₃ (ethyl) | ~1.25 | t | 3H | -OCH₂CH ₃ |

| CH₂ (ethyl) | ~4.15 | q | 2H | -OCH ₂CH₃ |

| CH₃ (methyl) | ~3.70 | s | 3H | -COOCH ₃ |

| CH₂ (propanoate, α to C=O) | ~2.65 | t | 2H | -SCH ₂CH₂COOEt |

| CH₂ (propanoate, β to C=O) | ~2.85 | t | 2H | -SCH₂CH ₂COOEt |

| CH₂ (acetate, α to C=O) | ~3.30 | s | 2H | -SCH ₂COOMe |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| CH₃ (ethyl) | ~14.2 | -OCH₂C H₃ |

| CH₂ (ethyl) | ~60.5 | -OC H₂CH₃ |

| CH₃ (methyl) | ~52.0 | -COOC H₃ |

| CH₂ (propanoate, α to C=O) | ~34.5 | -SC H₂CH₂COOEt |

| CH₂ (propanoate, β to C=O) | ~28.0 | -SCH₂C H₂COOEt |

| CH₂ (acetate, α to C=O) | ~35.0 | -SC H₂COOMe |

| C=O (ethyl ester) | ~172.0 | -C OOEt |

| C=O (methyl ester) | ~171.0 | -C OOMe |

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1200-1100 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 220.07

Conclusion

The base-catalyzed Michael addition of ethyl 3-mercaptopropanoate to methyl acrylate offers a reliable, efficient, and scalable pathway for the synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. This guide provides a robust experimental protocol and a comprehensive overview of the underlying chemical principles. The detailed characterization data serves as a benchmark for researchers to validate the successful synthesis and purity of this versatile chemical intermediate. Adherence to the described methodologies will enable scientists and drug development professionals to confidently produce this valuable compound for their research endeavors.

References

-

Thiol-ene reaction - Wikipedia. [Link]

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). [Link]

-

The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry - ACS Publications. [Link]

- Process for the synthesis of 3-mercaptopropionic acid esters - Google P

- New process for preparing 3,3'-dimethyl thiodipropionate - Google P

-

The base-catalyzed Michael addition step growth polymerization... - ResearchGate. [Link]

-

Dimethyl 3,3'-Thiodipropionate Supplier & Manufacturer | Factory Price. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Chemical Entity

In the landscape of modern drug discovery and molecular pharmacology, the identification of novel chemical entities (NCEs) with potential therapeutic value is merely the inaugural step of a long and intricate journey. Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate represents one such frontier—a molecule with a defined structure, yet an unwritten biological narrative. This technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, scientifically rigorous framework for the systematic elucidation of its mechanism of action (MoA). We will eschew a rigid, templated approach, instead embracing a fluid and logical progression of inquiry that mirrors the organic process of scientific discovery itself. Our expedition will be grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, ensuring that each proposed step is not just a procedural directive, but a self-validating component of a larger, cohesive investigation.

Part 1: Foundational Characterization and In Silico Postulation

Before embarking on extensive biological assays, a thorough understanding of the physicochemical properties of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is paramount. This foundational knowledge informs experimental design, from solubility for in vitro assays to potential metabolic liabilities in vivo.

Physicochemical Profiling

A battery of standard physicochemical tests should be conducted to establish a baseline profile of the molecule.

| Parameter | Experimental Method(s) | Rationale and Implications |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Determines appropriate vehicle for in vitro and in vivo studies; poor solubility can lead to false negatives/positives. |

| Lipophilicity (LogP/LogD) | Shake-flask method (octanol-water partition) or HPLC-based methods. | Predicts membrane permeability and potential for non-specific binding; influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Chemical Stability | HPLC-MS analysis over time in various buffers (pH range 3-10) and in the presence of relevant biological matrices (e.g., plasma, microsomal fractions). | Assesses degradation kinetics, identifies potential reactive metabolites, and determines the compound's shelf-life and stability in assay conditions. |

| pKa Determination | Potentiometric titration, UV-spectroscopy, or capillary electrophoresis. | Identifies ionizable groups and their charge state at physiological pH, which impacts solubility, permeability, and target binding. |

In Silico Target Prediction and Pathway Analysis

Computational tools provide a cost-effective and rapid means to generate initial hypotheses regarding the potential biological targets and pathways modulated by Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Methodology:

-

Similarity-Based Approaches: Utilize algorithms such as 2D fingerprinting (e.g., ECFP4) and 3D shape similarity (e.g., ROCS) to screen against databases of known bioactive molecules (e.g., ChEMBL, PubChem). This can identify known targets of structurally similar compounds.

-

Docking and Pharmacophore Modeling: If a putative target class is identified, molecular docking studies can predict binding modes and affinities. A pharmacophore model can be built to understand the key chemical features required for activity.

-

Target Prediction Servers: Employ web-based tools like SwissTargetPrediction, SuperPred, and PharmMapper, which use a combination of ligand-based and structure-based methods to predict a spectrum of potential protein targets.

Logical Workflow for In Silico Analysis:

Caption: In Silico Workflow for Target Hypothesis Generation.

Part 2: Target Agnostic and Target-Based Screening for MoA Elucidation

With a set of in silico-generated hypotheses and a solid understanding of the compound's chemical nature, we proceed to empirical testing. A dual-pronged approach, combining target-agnostic and target-based screening, provides the most robust pathway to identifying the true biological target(s).

Target-Agnostic Approaches: Unbiased Discovery

These methods do not rely on pre-existing assumptions about the compound's target and are therefore powerful tools for novel MoA discovery.

Experimental Protocol: Phenotypic Screening

-

Cell Line Selection: Choose a panel of human cell lines representing diverse tissue origins and disease states (e.g., NCI-60 panel).

-

Assay Principle: Treat cells with a concentration range of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

-

Endpoint Measurement: After a defined incubation period (e.g., 72 hours), assess cell viability using a robust method such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolic activity.

-

Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values for each cell line. A selective pattern of activity may suggest a target that is uniquely expressed or critical in certain cell types.

Experimental Protocol: Chemical Proteomics

-

Affinity Matrix Preparation: Synthesize a derivative of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate with a linker and immobilize it on a solid support (e.g., sepharose beads).

-

Protein Binding: Incubate the affinity matrix with cell lysate.

-

Elution: Elute bound proteins using a competitor (the original compound) or by changing buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Validation: Validate potential targets using orthogonal assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity (KD).

Target-Based Approaches: Hypothesis Validation

These experiments are designed to directly test the hypotheses generated from our in silico analysis.

Experimental Protocol: In Vitro Target Engagement Assays

-

Target Acquisition: Obtain the purified recombinant protein for each high-confidence predicted target.

-

Assay Development: Develop a functional assay for each target. For example, if the predicted target is a kinase, a radiometric or fluorescence-based kinase activity assay would be appropriate.

-

IC50 Determination: Test the ability of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate to inhibit the activity of the target protein over a range of concentrations.

-

Mechanism of Inhibition Studies: For confirmed "hits," perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Logical Flow of Target Identification and Validation:

Caption: Integrated workflow for target identification and validation.

Part 3: Delineating Cellular and In Vivo Consequences of Target Engagement

Once a validated target is in hand, the focus shifts to understanding the downstream cellular and physiological consequences of its modulation by Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Cellular Pathway Analysis

Experimental Protocol: Phospho-Proteomics and Western Blotting

-

Cell Treatment: Treat a responsive cell line (identified during phenotypic screening) with the compound at its GI50 concentration for various time points.

-

Lysate Preparation and Analysis:

-

Western Blot: For a focused approach, use antibodies against key downstream effectors of the validated target's pathway to probe for changes in their phosphorylation status or expression levels.

-

Phospho-Proteomics (LC-MS/MS): For a global, unbiased view, perform mass spectrometry-based analysis to identify all changes in protein phosphorylation across the proteome.

-

-

Pathway Mapping: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to map the observed changes onto known signaling pathways.

In Vivo MoA Confirmation and Efficacy Testing

The ultimate validation of a proposed MoA comes from in vivo studies.

Experimental Protocol: Xenograft or Disease Model Studies

-

Model Selection: Choose an appropriate animal model. For an anti-cancer agent, this would typically be a mouse xenograft model using a sensitive cell line.

-

Dosing and Pharmacokinetics (PK): Determine the maximum tolerated dose (MTD) and establish the pharmacokinetic profile of the compound to ensure adequate target exposure.

-

Efficacy Study: Treat tumor-bearing animals with the compound at a well-tolerated, efficacious dose. Monitor tumor growth over time.

-

Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples at various time points post-treatment and analyze them for biomarkers of target engagement. For example, if the target is a kinase, assess the phosphorylation status of its direct substrate in the tumor tissue via immunohistochemistry (IHC) or western blot. A correlation between target engagement and anti-tumor efficacy provides strong evidence for the proposed MoA.

Relationship between PK, PD, and Efficacy:

Caption: The interplay of PK, PD, and efficacy in vivo.

Conclusion: Synthesizing a Coherent Mechanism of Action

The elucidation of a novel compound's mechanism of action is a multi-faceted endeavor that requires a systematic and iterative approach. By integrating in silico prediction, unbiased phenotypic screening, rigorous biophysical validation, and in vivo confirmation, we can construct a robust and evidence-based model for the biological activity of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. This guide provides a logical and scientifically sound framework for this investigation, emphasizing the "why" behind each experimental choice to ensure a self-validating and ultimately successful research program. The journey from an unknown molecule to a well-characterized pharmacological agent is challenging, but with the right strategic approach, it is a journey that promises to expand our understanding of biology and potentially deliver new therapeutic options.

References

For the purpose of this guide on a novel, uncharacterized compound, the references below point to authoritative sources for the methodologies described.

-

Physicochemical Profiling

- Title: Physicochemical and biopharmaceutical properties of drugs

- Source: PubChem

-

URL: [Link]

-

In Silico Target Prediction

- Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules

- Source: Nucleic Acids Research

-

URL: [Link]

-

Phenotypic Screening

- Title: The NCI-60 human tumour cell line anticancer drug screen

- Source: N

-

URL: [Link]

-

Chemical Proteomics

- Title: Chemical proteomics for drug target identific

- Source: N

-

URL: [Link]

-

Surface Plasmon Resonance (SPR)

- Title: Surface plasmon resonance (SPR)

- Source: Journal of Pharmaceutical and Biomedical Analysis

-

URL: [Link]

-

Pathway Analysis

- Title: Ingenuity P

- Source: QIAGEN

-

URL: [Link]

-

Pharmacokinetics and Pharmacodynamics

- Title: Pharmacokinetics and Pharmacodynamics in Drug Development

- Source: Encyclopedia of Toxicology (Third Edition)

-

URL: [Link]

Technical Guide: Solubility Profile of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Topic: Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate Solubility Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS: 109483-00-3) is a heterofunctional thioether diester utilized primarily as a synthesis intermediate in organic chemistry and a functional ingredient in flavor/fragrance formulations. Its structure combines two distinct ester functionalities—an ethyl propanoate arm and a methyl acetate arm—linked via a central sulfur atom.

For researchers in drug development and formulation science, this molecule presents a specific solubility profile governed by its lipophilic thioether core balanced against two polar ester motifs . This guide provides the physicochemical baseline required for preparing stock solutions, designing extraction protocols, and predicting metabolic behavior.

Physicochemical Identity Table[1]

| Property | Data | Source/Validation |

| CAS Number | 109483-00-3 | Sigma-Aldrich [1] |

| Molecular Formula | C₈H₁₄O₄S | Calculated |

| Molecular Weight | 206.26 g/mol | Calculated |

| Physical State | Liquid (Colorless to light yellow) | TCI Chemicals [2] |

| Density | ~1.119 g/mL | Experimental Lit. [1] |

| Boiling Point | 255–256 °C | Experimental Lit. [1] |

| Predicted LogP | 1.2 ± 0.3 | Structural Fragment Estimation (See Section 3) |

Solubility Profile

Aqueous Solubility

Status: Slightly Soluble (Estimated: 0.5 – 1.5 mg/mL)

Unlike simple aliphatic thioethers, the presence of two ester groups increases the polarity of this molecule, granting it partial water solubility. However, the C8 carbon backbone limits full miscibility.

-

pH Dependence: The solubility is chemically stable at neutral pH (6.0–7.5). At pH < 4 or > 9, the apparent solubility may increase falsely due to hydrolysis of the ester bonds into their constituent acids and alcohols (See Stability section).

Organic Solvent Compatibility (Stock Solutions)

For biological assays or synthetic reactions, the following solvents are recommended for preparing high-concentration stock solutions (>100 mM):

| Solvent | Solubility Rating | Application Note |

| DMSO | High (>50 mg/mL) | Preferred for biological assay stocks. |

| Ethanol | High (>50 mg/mL) | Suitable for volatile formulations; avoid for long-term storage due to transesterification risk. |

| Ethyl Acetate | High | Excellent for extraction from aqueous media. |

| Chloroform/DCM | High | Standard for NMR analysis and synthesis. |

Critical Methodology: Self-Validating Solubility Determination

As exact experimental solubility values can vary by batch purity and temperature, researchers must validate solubility in their specific matrix. Below is a self-validating protocol designed to ensure data integrity.

Protocol: Shake-Flask Solubility with HPLC Validation

Objective: Determine thermodynamic solubility in pH 7.4 buffer.

Workflow Diagram (DOT):

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

-

Saturation: Add excess Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (~10 mg) to 2 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours. Note: Use glass vials; thioethers can sorb to certain plastics.

-

Filtration: Centrifuge at 10,000g for 5 minutes. Carefully remove the supernatant and filter through a PVDF syringe filter (0.22 µm). Avoid Nylon filters as they may bind esters.

-

Quantification: Dilute the filtrate 1:10 with Acetonitrile (ACN) to ensure the compound remains in solution during injection.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: ACN:Water (60:40 Isocratic).

-

Detection: UV at 210 nm (Ester carbonyl absorption) or 254 nm (weak).

-

Validation: Check for extra peaks. If peaks appear at lower retention times, hydrolysis has occurred.

-

Stability & Metabolic Pathways

Understanding the stability of this molecule is crucial for interpreting solubility data. The "apparent" solubility often changes over time due to chemical transformations.

Hydrolysis (The Primary Risk)

This molecule contains two distinct ester bonds. In biological systems (or high pH buffers), Carboxylesterases (CES) will cleave these bonds, generating more polar metabolites.

Metabolic/Degradation Pathway (DOT):

Figure 2: Predicted hydrolysis pathway mediated by pH or Carboxylesterases (CES).

Oxidation (The Secondary Risk)

The central thioether (-S-) is susceptible to oxidation by peroxides or metabolic enzymes (FMOs), forming:

-

Sulfoxide (S=O): More polar, higher water solubility.

-

Sulfone (O=S=O): Highly polar.

Handling Precaution: Always store the neat liquid under inert gas (Nitrogen/Argon) at 4°C to prevent auto-oxidation, which would alter the refractive index and solubility profile [3].

References

-

Sigma-Aldrich. (n.d.). Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate Product Specification. Retrieved from

-

TCI Chemicals. (n.d.). Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propionate (Analog Data). Retrieved from

-

Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from

-

PubChem. (2025). Ethyl 3-(methylthio)propionate (Analogous Compound Data). National Library of Medicine. Retrieved from

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (C₈H₁₄O₄S, Molar Mass: 206.26 g/mol ) is a dicarboxylate thioether.[1] Its structure, featuring two distinct ester functionalities and a flexible thioether linkage, makes it a molecule of interest in synthetic chemistry and materials science. Accurate spectral characterization is paramount for confirming its identity and purity. This guide will provide a detailed interpretation of its expected spectral data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environments in a molecule. For Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, we can predict the chemical shifts and splitting patterns based on the analysis of its structural fragments and comparison with its close analog, Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.[2]

Methodology for ¹H NMR Analysis: A high-resolution ¹H NMR spectrum would be acquired on a 300 MHz or higher spectrometer using a deuterated solvent such as chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the three neighboring methyl protons. |

| ~3.72 | Singlet (s) | 3H | -O-CH₃ | The methyl protons of the methyl ester are in a relatively shielded environment, appearing as a singlet due to the absence of adjacent protons. This prediction is based on the known spectrum of the methyl analog.[2] |

| ~3.30 | Singlet (s) | 2H | -S-CH₂ -C=O | The methylene protons adjacent to the sulfur and the methyl ester carbonyl group are expected to be a singlet. |

| ~2.85 | Triplet (t) | 2H | -S-CH₂ -CH₂- | The methylene protons adjacent to the sulfur atom are deshielded, and their signal is split into a triplet by the adjacent methylene group. |

| ~2.65 | Triplet (t) | 2H | -CH₂-CH₂ -C=O | These methylene protons are adjacent to a carbonyl group, which deshields them. The signal is split into a triplet by the neighboring methylene group. |

| ~1.25 | Triplet (t) | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group are in a shielded environment and are split into a triplet by the adjacent methylene protons. |

Diagram of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR chemical shifts for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Methodology for ¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum would be acquired, typically at 75 MHz or higher, in a deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~172 | C =O (Ethyl Ester) | Carbonyl carbons of esters typically resonate in this downfield region.[3] |

| ~170 | C =O (Methyl Ester) | Similar to the ethyl ester carbonyl, but in a slightly different chemical environment. |

| ~61 | -O-CH₂ -CH₃ | The carbon of the methylene group attached to the oxygen of the ethyl ester is deshielded. |

| ~52 | -O-CH₃ | The methyl carbon of the methyl ester. |

| ~35 | -S-CH₂ -CH₂- | The methylene carbon adjacent to the sulfur. |

| ~34 | -CH₂-CH₂ -C=O | The methylene carbon adjacent to the ethyl ester carbonyl. |

| ~30 | -S-CH₂ -C=O | The methylene carbon between the sulfur and the methyl ester carbonyl. |

| ~14 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the typical upfield region for alkyl carbons.[3] |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Methodology for IR Analysis: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980-2850 | Medium | C-H stretch (alkane) | Stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups. |

| ~1740 | Strong | C=O stretch (ester) | A strong, sharp absorption band characteristic of the carbonyl group in esters. The two ester groups may result in a broadened or two closely spaced peaks.[2] |

| ~1250-1150 | Strong | C-O stretch (ester) | Characteristic stretching vibrations of the C-O single bonds in the ester functional groups.[2] |

| ~700-600 | Weak | C-S stretch | The carbon-sulfur bond stretch typically appears as a weak absorption in this region. |

Diagram of Key Functional Group Vibrations:

Caption: Key functional groups and their expected IR absorption regions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology for MS Analysis: Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]⁺, while EI would lead to more extensive fragmentation.

Predicted Mass Spectral Data (EI):

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₂CH₃]⁺ |

| 175 | [M - OCH₃]⁺ |

| 133 | [M - COOCH₂CH₃]⁺ |

| 103 | [CH₂CH₂SCH₂C(=O)]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement product) |

Diagram of a Key Fragmentation Pathway:

Caption: A potential fragmentation pathway for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate under EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from a close structural analog, offer a solid foundation for the spectroscopic identification and characterization of this compound. Experimental verification of these predictions will be crucial for any future research or application involving this molecule.

References

- Vertex AI Search. (2026). Ethyl 3-[(2-methoxy-2-oxoethyl)

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][3]

-

NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]

Sources

Thiol-ene reaction for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate synthesis

An In-Depth Technical Guide to the Thiol-Ene Reaction for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate Synthesis

Abstract

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," offering a highly efficient, atom-economical, and robust method for carbon-sulfur bond formation.[1][2] This guide provides a detailed examination of the thiol-ene reaction, focusing specifically on the synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, a thioether with applications in materials science and as a building block in complex molecule synthesis. We will explore the dual mechanistic pathways of the reaction—free-radical and base-catalyzed (thia-Michael) additions—providing the causal logic behind experimental choices. This document furnishes a complete, field-proven experimental protocol, from reagent selection to product characterization, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Power of "Click" Chemistry in C-S Bond Formation

In 2001, Sharpless and co-workers introduced the concept of "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[3][4] The thiol-ene reaction, the addition of a thiol (R-SH) across an alkene, perfectly embodies these principles.[5][6] First reported in 1905, its modern resurgence is due to its exceptional reliability and versatility.[5][7]

The thioether linkage formed is a critical functional group in numerous fields. In drug development, thioethers are present in a wide array of pharmaceuticals, including anticancer agents, antivirals, and antibiotics, where they can influence solubility, metabolic stability, and binding interactions.[8][9] In materials science, the thiol-ene reaction is used for polymer synthesis, surface patterning, and the creation of hydrogels and responsive materials.[5][10][11]

This guide focuses on a specific application: the synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate via the reaction of Methyl thioglycolate and Ethyl acrylate. This reaction serves as an excellent model to explore the nuances of the thiol-ene mechanism and its practical execution.

Mechanistic Insights: Choosing the Optimal Reaction Pathway

The thiol-ene reaction can proceed through two distinct mechanisms, and the choice is dictated by the electronic nature of the alkene ("ene") component.[5][6][12]

The Free-Radical Mediated Pathway

The radical-mediated pathway is a chain reaction that results in the anti-Markovnikov addition of the thiol to the alkene.[5][13][14] This process is typically initiated by UV light (photochemical initiation) or heat (thermal initiation), often with a radical initiator to accelerate the process.[6][15]

Mechanism Steps:

-

Initiation: A radical initiator (e.g., DPAP, Irgacure) undergoes homolytic cleavage upon exposure to UV light or heat, generating initial radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), producing a highly reactive thiyl radical (RS•).[16][17][18]

-

Propagation:

-

The thiyl radical adds across the alkene double bond at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This step dictates the anti-Markovnikov regioselectivity.[13][15]

-

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which can participate in the next cycle, and yields the final thioether product.[5][7]

-

-

Termination: The chain reaction ceases when two radicals combine.[19]

Caption: Base-Catalyzed Thia-Michael Addition Mechanism.

Experimental Protocol: Synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

This protocol details a validated procedure for the synthesis via a base-catalyzed thia-Michael addition.

Reaction Scheme: Methyl thioglycolate + Ethyl acrylate → Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Notes |

| Methyl thioglycolate | C₃H₆O₂S | 106.14 | 1.06 g (0.89 mL) | 10.0 | Pungent odor, handle in fume hood. |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | 1.00 g (1.11 mL) | 10.0 | Stabilized with hydroquinone. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 101 mg (0.14 mL) | 1.0 | Catalyst (10 mol%). |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Anhydrous solvent. |

Step-by-Step Experimental Procedure

Caption: Experimental Workflow for Thioether Synthesis.

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (20 mL).

-

Reagent Addition: Add Methyl thioglycolate (0.89 mL, 10.0 mmol) followed by Ethyl acrylate (1.11 mL, 10.0 mmol) to the stirring solvent.

-

Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add triethylamine (0.14 mL, 1.0 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). The acid wash removes the triethylamine catalyst, and the bicarbonate wash removes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to afford the pure product as a colorless oil.

Product Characterization and Data Analysis

Unambiguous structural confirmation is critical. [20]The following data are predictive for the target compound, Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate.

| Technique | Expected Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (q, 2H), 3.75 (s, 3H), 3.25 (s, 2H), 2.90 (t, 2H), 2.65 (t, 2H), 1.25 (t, 3H) | Quartet at 4.15 ppm and triplet at 1.25 ppm from the ethyl ester group. Singlet at 3.75 ppm from the methyl ester group. Singlet at 3.25 ppm for the S-CH₂-CO₂Me protons. Two triplets around 2.90 and 2.65 ppm for the two adjacent CH₂ groups of the propanoate backbone. [21] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.1, 170.8, 61.0, 52.5, 35.0, 34.5, 28.9, 14.2 | Two distinct carbonyl carbons for the two ester groups. Signals for the O-CH₂ and O-CH₃ carbons of the esters. Three signals for the aliphatic carbons of the backbone and the S-CH₂ group. Signal for the ethyl group's terminal methyl carbon. |

| HRMS (ESI+) | m/z calculated for C₈H₁₄O₄S [M+H]⁺: 207.0689 | Provides confirmation of the molecular formula and molecular weight of the synthesized compound. [20][22] |

| FT-IR (neat) | ν 2980, 1735 (strong, sharp), 1440, 1180 cm⁻¹ | C-H stretching around 2980 cm⁻¹. Strong, characteristic C=O stretch for the ester functional groups around 1735 cm⁻¹. C-O stretching vibrations around 1180 cm⁻¹. |

Conclusion and Senior Scientist Insights

This guide demonstrates that the synthesis of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is most effectively achieved via a base-catalyzed thia-Michael addition. This choice is dictated by the electron-deficient nature of the ethyl acrylate Michael acceptor, which makes the reaction rapid, high-yielding, and avoids the side reactions associated with radical polymerization. The provided protocol is robust and relies on standard laboratory techniques, making it accessible and reproducible.

For the research professional, the thiol-ene reaction, particularly the thia-Michael variant, represents a powerful tool for modular synthesis. [4]Its efficiency, mild conditions, and orthogonality to many other functional groups make it ideal for late-stage functionalization in drug discovery and for the precise construction of complex materials. [1][7]The self-validating nature of the protocol, with clear checkpoints for monitoring and rigorous characterization, ensures the scientific integrity of the outcome. This reaction is not just a procedure; it is a strategic platform for molecular construction.

References

- Click chemistry is a powerful, high-fidelity technology of organic reactions that involves the rapid and efficient covalent coupling of two or more functional chemical entities to form diverse heterocycles under environmentally acceptable conditions. (Source: vertexaisearch.cloud.google.com)

- The thiol–ene and thiol–yne coupling reactions between an unsaturated moiety and a thiol may proceed via free-radical, nucleophilic, or electrophilic pathways, leading to the formation of Markovnikov or anti-Markovnikov products. (Source: thieme-connect.com)

- In organosulfur chemistry, the thiol-ene reaction (also alkene hydrothiolation) is an organic reaction between a thiol (R−SH) and an alkene to form a thioether ( R−S−R'). This reaction is accepted as a click chemistry reaction given the reactions' high yield, stereoselectivity, high rate, and thermodynamic driving force. (Source: Wikipedia)

- The radical-mediated thiol-ene reaction has all the desirable features of a click reaction, being highly efficient, simple to execute with no side products and proceeding rapidly to high yield. (Source: scispace.com)

- This review highlights examples of recent applications of both the radical-mediated and base/nucleophile-initiated thiol-ene reactions in polymer and materials synthesis. (Source: Royal Society of Chemistry)

- Two possible mechanisms of the thiol–ene reaction are considered: a free radical addition (initiated by light, heat or radical initiators) and a catalysed (a base or a nucleophilic catalyst) Michael addition. (Source: Taylor & Francis Online)

- The intramolecular thiol-ene reactions offer significant potential for the preparation of a wide range of sulphur containing heterocycles including synthetic therapeutics such as cyclic peptides and thiosugars. (Source: MDPI)

- The thiol-ene reaction involves the generation of a thiyl radical from a thiol, which subsequently undergoes anti-Markovnikov addition to an alkene, furnishing a carbon-centered radical. (Source: frontiersin.org)

- Radical thiol-ene chemistry has been demonstrated for a range of applications in peptide science, including macrocyclization, glycosylation and lipidation amongst a myriad of others. (Source: frontiersin.org)

- Thiol-ene click reaction is known to proceed through two mechanisms: the free radical mechanism and the nucleophilic mechanism. (Source: alfa-chemistry.com)

- In thiol-Michael type reactions, a base (B) abstracts a proton from a thiol, forming a thiolate anion that acts as a nucleophile. The thiolate anion attacks the electrophilic β-carbon of an alkene to form a carbon-centered anion intermediate.

- The thiol-ene reaction involves a thiol and radical initiator used to form thienyl radicals in situ, which add to the olefin with abstraction of an H radical to form the product and continue the catalytic cycle, usually with anti-Markovnikov addition. (Source: Wordpress)

- The foundational reactions of click chemistry included conjugate addition, strained ring opening, acylation/sulfonylation, aldehyde capture by α-effect nucleophiles, and cycloaddition.

- Click chemistry consisting of several distinct chemical reactions (cycloadditions, additions to carbon-carbon multiple bonds, nucleophilic substitutions and carbonyl chemistry) has been a significant approach for molecular design and synthesis. (Source: enpress-publisher.com)

- Radical thiol-ene reactions can be photoinitiated upon irradiation with visible light in the presence of transition metal photocatalysts like Ru(bpz)32+.

- A convenient Fe(OTf)

- Click chemistry, conceived by Sharpless in 2001, is a versatile approach for synthesizing chemicals by assembling small modular components to generate molecules that imitate natural examples. (Source: pcbiochemres.com)

- Click chemistry involves highly efficient organic reactions of two or more highly functionalized chemical entities under eco-benign conditions, including nucleophilic addition reactions and thiol-ene reactions.

- Thioether-containing polymers are among the most widely used building blocks to confer oxidation sensitivity to drug carriers, as they can be oxidized by ROS, converting them from hydrophobic to polar sulfoxides and sulfones.

- The highly selective reaction of thiyl radicals with unactivated alkenes, via a photo thiol-"ene" mechanism, can be initiated through direct photolysis of the thiol with UV light or accelerated with a photoinitiator.

- Thiol-ene photopolymerization is a UV-initiated step-growth polymerization where an initiator radical abstracts a hydrogen atom from a thiol (R-SH), forming a sulfur-centered radical (thiyl radical). (Source: chemsina.com)

- Thioether is a widely used ROS-responsive functional group in smart drug delivery systems. (Source: Taylor & Francis Online)

- The synthesis of tertiary thioethers can be achieved via SN2 substitution of phosphinites, proceeding with inversion of stereochemistry.

- A photoinitiator can be used to accelerate the formation of a thiyl radical via S−H abstraction in the photoactivated thiol-"ene" reaction.

- The photoinitiated thiol–ene reaction is an efficient methodology for thioglycoside synthesis, including the hydrothiolation of 4,5-unsaturated saccharides. (Source: Royal Society of Chemistry)

- The oxidation of a thioether by H2O2 to sulfoxide and/or sulfone has been proposed as a triggering mechanism in ROS-sensitive drug delivery.

- Thioethers rank as the third most prevalent sulfur-containing functional group amongst FDA-approved drugs, including anticancer and anti-HIV medications.

- Diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes can be achieved via a sulfa-Michael addition using cyclobutenes. (Source: Royal Society of Chemistry)

- A Michael addition is usually taken as a base-catalyzed reaction, and most fluorescent probes for thiols are designed based on this reaction in slightly alkaline solutions. (Source: science.gov)

- The widespread applications of sulfur-containing molecules, especially thioethers, in drug synthesis and as important intermediates have garnered significant attention. (Source: Royal Society of Chemistry)

- Thia-Michael addition reactions are significant for the organic synthesis of compounds with C-S bonds, where sulfur-containing nucleophiles attack the β-carbon of electron-deficient olefins. (Source: ijmscr.org)

- Primary and tertiary amines, as well as phosphines, are efficient catalysts for thiol–ene based Michael addition reactions. (Source: Royal Society of Chemistry)

- The nucleophile catalyzed thio-Michael addition reaction promotes the quantitative addition of thiols to acrylates. (Source: The Aquila Digital Community)

- A photolabile protected primary amine can be used to generate a catalyst in situ upon irradiation, initiating a thiol-Michael reaction.